Cas no 2172501-70-9 (methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine)

メチル({1-(2,2,2-トリフルオロエチル)-5-(トリフルオロメチル)-1H-1,2,3-トリアゾール-4-イルメチル})アミンは、高度にフッ素化された1,2,3-トリアゾール誘導体です。この化合物の特徴的な構造は、2つのトリフルオロメチル基と1つのトリフルオロエチル基を含んでおり、高い電子求引性と脂溶性を示します。特に、トリアゾール環の4位に位置するアミノメチル基は、さらなる修飾が可能な官能基として有用です。この分子は医薬品中間体や農薬開発における重要な構築ブロックとしての潜在性を有しており、その特異的な物性は生体活性化合物の設計において有利に働きます。フッ素原子の導入により代謝安定性が向上している点も注目すべき特性です。

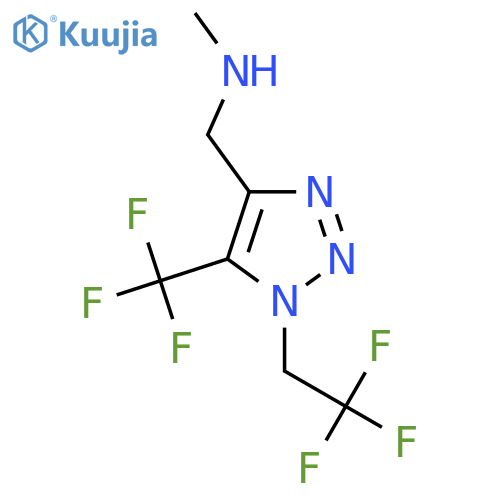

2172501-70-9 structure

商品名:methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine

methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine 化学的及び物理的性質

名前と識別子

-

- methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine

- methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine

- 2172501-70-9

- EN300-1597270

-

- インチ: 1S/C7H8F6N4/c1-14-2-4-5(7(11,12)13)17(16-15-4)3-6(8,9)10/h14H,2-3H2,1H3

- InChIKey: XBYZCPKZDZTCDY-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(CNC)N=NN1CC(F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 262.06531524g/mol

- どういたいしつりょう: 262.06531524g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 42.7Ų

methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1597270-0.25g |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 0.25g |

$1447.0 | 2023-06-04 | ||

| Enamine | EN300-1597270-0.05g |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 0.05g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1597270-1.0g |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 1g |

$1572.0 | 2023-06-04 | ||

| Enamine | EN300-1597270-5000mg |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 5000mg |

$3687.0 | 2023-09-23 | ||

| Enamine | EN300-1597270-1000mg |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 1000mg |

$1272.0 | 2023-09-23 | ||

| Enamine | EN300-1597270-10000mg |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 10000mg |

$5467.0 | 2023-09-23 | ||

| Enamine | EN300-1597270-50mg |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 50mg |

$1068.0 | 2023-09-23 | ||

| Enamine | EN300-1597270-100mg |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 100mg |

$1119.0 | 2023-09-23 | ||

| Enamine | EN300-1597270-0.1g |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 0.1g |

$1384.0 | 2023-06-04 | ||

| Enamine | EN300-1597270-10.0g |

methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |

2172501-70-9 | 10g |

$6758.0 | 2023-06-04 |

methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

2172501-70-9 (methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量